molecular formula C13H13N5 B11775063 5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine

5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine

Cat. No.: B11775063
M. Wt: 239.28 g/mol
InChI Key: NOTURRYDNKQNKF-UHFFFAOYSA-N
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Description

5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. This compound, in particular, features an amino group attached to the benzimidazole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of o-phenylenediamine with 4-nitrobenzaldehyde under acidic conditions to form the intermediate, which is then reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-benzo[d]imidazole: Lacks the additional benzene-1,3-diamine moiety.

    2-(2-Amino-1H-benzo[d]imidazol-5-yl)aniline: Similar structure but different substitution pattern.

    1H-Benzo[d]imidazole-2-amine: A simpler benzimidazole derivative.

Uniqueness

5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine is unique due to the presence of multiple amino groups, which can enhance its reactivity and potential biological activity. The specific arrangement of these groups can also influence its binding properties and interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

5-(6-amino-1H-benzimidazol-2-yl)benzene-1,3-diamine

InChI

InChI=1S/C13H13N5/c14-8-1-2-11-12(6-8)18-13(17-11)7-3-9(15)5-10(16)4-7/h1-6H,14-16H2,(H,17,18)

InChI Key

NOTURRYDNKQNKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C3=CC(=CC(=C3)N)N

Origin of Product

United States

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